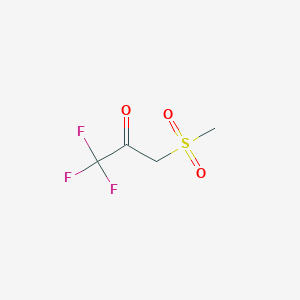
1,1,1-Trifluoro-3-methanesulfonilpropan-2-ona
Descripción general
Descripción
1,1,1-Trifluoro-3-methanesulfonylpropan-2-one is a useful research compound. Its molecular formula is C4H5F3O3S and its molecular weight is 190.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-methanesulfonylpropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Baterías de iones de litio de alto voltaje
El compuesto se utiliza en el desarrollo de un nuevo electrolito de sulfona fluorado para baterías de iones de litio de alto voltaje . Las sulfonas β-fluoradas, incluida la 1,1,1-trifluoro-3-methanesulfonilpropan-2-ona, exhiben una disminución significativa en el potencial de reducción en comparación con las sulfonas α-fluoradas, lo que las hace más estables frente a los ánodos de grafito . Esta propiedad permite el ciclo estable a largo plazo de las celdas completas de grafito||LiNi0.6Co0.2Mn0.2O2 .
Reactivo de trifluorometilación
Este compuesto se utiliza como reactivo de trifluorometilación . Demuestra alta eficiencia en la facilitación de reacciones de trifluorometilación con varios hidrocarburos halogenados, produciendo productos con buenos rendimientos y exhibiendo una amplia compatibilidad con los grupos funcionales .
Síntesis de aminoácidos N-protegidos
Reacciona con amino para dar los aminoácidos N-protegidos, lo cual es útil para la síntesis de péptidos .
Síntesis de 4-Dialquilamino-1,1,1-trifluorobut-3-eno-2-onas
El compuesto puede usarse en la síntesis de 4-dialkilamino-1,1,1-trifluorobut-3-eno-2-onas .
5. Síntesis de enonas sustituidas con β-alquilo o dialkilamino Puede usarse para la síntesis de enonas sustituidas con β-alquilo o dialkilamino que contienen un grupo CF3 .
Síntesis de 1,1,1-Trifluoropropan-2-il 2-(4-hidroxi-3-metoxifenil)acetato
La this compound puede usarse en la síntesis de 1,1,1-trifluoropropan-2-il 2-(4-hidroxi-3-metoxifenil)acetato .
Síntesis de 1,1,1-Trifluoropropan-2-il 2-(3-etoxi-4-hidroxifenil)acetato
El compuesto puede usarse en la síntesis de 1,1,1-trifluoropropan-2-il 2-(3-etoxi-4-hidroxifenil)acetato .
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-methylsulfonylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c1-11(9,10)2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLDHMYDUBSXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















